magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
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Overview
Description
Magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole is a chemical compound known for its medicinal properties. It is commonly used as a proton pump inhibitor, which helps reduce stomach acid production. This compound is often utilized in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole involves several steps:
Preparation of the benzimidazole derivative: The initial step involves the reaction of 2-mercapto-5-methoxy-1H-benzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine in the presence of a base such as sodium hydroxide in methanol.
Formation of the magnesium salt: The final step involves reacting the sulfinyl derivative with a magnesium salt, such as magnesium sulfate, in an organic solvent like methanol to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: The major product is the sulfinyl derivative.
Reduction: The major product is the thioether derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole has several scientific research applications:
Mechanism of Action
The compound exerts its effects by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the parietal cells of the stomach. This inhibition prevents the final step of gastric acid production, thereby reducing acid secretion. The compound binds to the enzyme irreversibly, leading to prolonged suppression of acid secretion .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar structure but different stereochemistry.
Lansoprazole: A proton pump inhibitor with a different substituent on the benzimidazole ring.
Pantoprazole: A proton pump inhibitor with a different substituent on the pyridine ring.
Uniqueness
Magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole is unique due to its specific stereochemistry and the presence of a magnesium ion, which enhances its stability and bioavailability compared to other proton pump inhibitors .
Properties
Molecular Formula |
C34H38MgN6O6S2+2 |
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Molecular Weight |
715.1 g/mol |
IUPAC Name |
magnesium;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/2C17H19N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3,(H,19,20);/q;;+2 |
InChI Key |
ZAUIQBMEUIXDRJ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg+2] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg+2] |
Pictograms |
Irritant |
Synonyms |
H 168 68 H 168-68 H 16868 Magnesium, Omeprazole Omeprazole Omeprazole Magnesium Omeprazole Sodium Prilosec Sodium, Omeprazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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